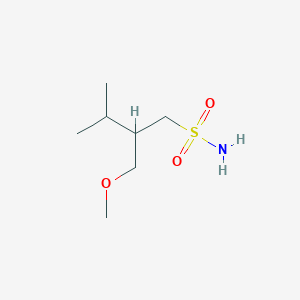
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene is an organic compound that features a bromine atom, a cyclobutoxy group, and a chlorobenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 2-bromo-1-cyclobutoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to remove halogen atoms or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like 1-(2-amino-1-cyclobutoxyethyl)-3-chlorobenzene.
Oxidation: Products may include compounds with additional oxygen-containing functional groups.
Reduction: Products may include dehalogenated compounds or those with reduced functional groups.
科学的研究の応用
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the cyclobutoxy group can influence the compound’s overall reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-cyclopropylethanone
- Bromocyclohexane
- 1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene
Uniqueness
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, as well as the cyclobutoxy group
特性
分子式 |
C12H14BrClO |
|---|---|
分子量 |
289.59 g/mol |
IUPAC名 |
1-(2-bromo-1-cyclobutyloxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C12H14BrClO/c13-8-12(15-11-5-2-6-11)9-3-1-4-10(14)7-9/h1,3-4,7,11-12H,2,5-6,8H2 |
InChIキー |
QSRGMRRUCBBGTG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)OC(CBr)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13635589.png)


![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)


![2-[4-(Isopropyl)phenyl]cyclohexan-1-one](/img/structure/B13635608.png)




